molecular formula C8H12N2 B037460 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-85-7

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B037460
CAS RN: 112758-85-7
M. Wt: 136.19 g/mol
InChI Key: NZZIGWDVOCOTPD-UHFFFAOYSA-N
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Description

GS-4071: , also known as Oseltamivir acid, is the active metabolite of Oseltamivir phosphate. It is a potent and selective inhibitor of influenza virus neuraminidase, an enzyme critical for the release of new viral particles from infected cells. This compound is effective against both influenza A and B viruses .

Scientific Research Applications

Chemistry: : GS-4071 is used as a reference compound in the development of new neuraminidase inhibitors. Its structure serves as a template for designing analogs with improved efficacy and reduced resistance.

Biology: : In biological research, GS-4071 is used to study the mechanisms of influenza virus replication and the role of neuraminidase in viral life cycles.

Medicine: : GS-4071 is crucial in the development of antiviral drugs. It is the active form of Oseltamivir, a widely used antiviral medication for the treatment and prevention of influenza.

Industry: : In the pharmaceutical industry, GS-4071 is used in the quality control and validation of Oseltamivir production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of GS-4071 involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes:

    Esterification: Shikimic acid is esterified to form a methyl ester.

    Reduction: The ester is reduced to an alcohol.

    Acylation: The alcohol undergoes acylation to introduce the necessary functional groups.

    Cyclization: The acylated intermediate is cyclized to form the core structure of GS-4071.

    Hydrolysis: The final step involves hydrolysis to yield GS-4071.

Industrial Production Methods: : Industrial production of GS-4071 follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to maximize output and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: GS-4071 can undergo oxidation reactions, typically involving the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GS-4071 can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

GS-4071 exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The compound binds to the active site of neuraminidase, blocking its activity and leading to the accumulation of viral particles at the cell surface .

Comparison with Similar Compounds

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Peramivir: A neuraminidase inhibitor used for intravenous administration, offering an alternative for patients who cannot take oral medications.

    Laninamivir: A long-acting neuraminidase inhibitor with a prolonged effect compared to GS-4071.

Uniqueness: : GS-4071 is unique due to its high oral bioavailability and effectiveness against both influenza A and B viruses. Its active form, Oseltamivir, is one of the most commonly prescribed antiviral medications for influenza, highlighting its clinical significance .

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIGWDVOCOTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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